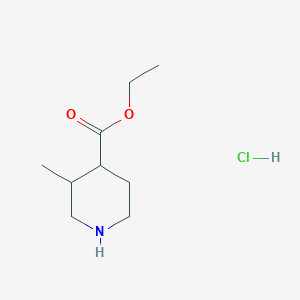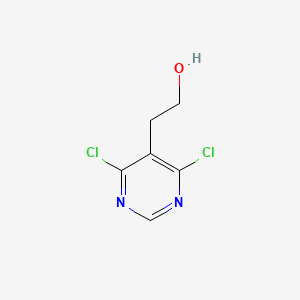
2-(4,6-Dichloropyrimidin-5-YL)ethanol
Vue d'ensemble
Description
“2-(4,6-Dichloropyrimidin-5-YL)ethanol” is a chemical compound with the CAS Number: 853680-74-7 . It has a molecular weight of 193.03 and its IUPAC name is 2-(4,6-dichloro-5-pyrimidinyl)ethanol .
Molecular Structure Analysis
The InChI code for “2-(4,6-Dichloropyrimidin-5-YL)ethanol” is 1S/C6H6Cl2N2O/c7-5-4 (1-2-11)6 (8)10-3-9-5/h3,11H,1-2H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“2-(4,6-Dichloropyrimidin-5-YL)ethanol” is a solid substance . It has a boiling point of 318.7±37.0 C at 760 mmHg . The compound should be stored at -20C, in sealed storage, away from moisture .Applications De Recherche Scientifique
Molecular Docking and Synthesis Studies
2-(4,6-Dichloropyrimidin-5-yl)ethanol and its derivatives have been synthesized and their molecular structures confirmed through spectroscopic methods. These compounds have shown significant affinity with proteins such as CDK4 in molecular docking studies, indicating potential for therapeutic applications. Compounds like substituted 2-[(2-chloro-4-oxo-3-phenylazetidin-1-yl)amino]-1-methyl-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile derivatives were specifically synthesized and studied for their interactions with CDK4 protein, demonstrating high affinity and good hydrogen bonding interaction (Holam, Santhoshkumar, & Killedar, 2022).
Heterocyclization and Derivative Synthesis
Heterocyclization reactions involving 2-(4,6-Dichloropyrimidin-5-yl)ethanol have led to the creation of novel compounds with potential biological activity. For example, the synthesis of amino derivatives of triazolopyrimidine through Dimroth rearrangement has been explored, showcasing the chemical versatility of dichloropyrimidin-5-yl derivatives in creating biologically relevant heterocycles (Vas’kevich et al., 2006).
Pharmacological Activity
The pharmacological activities of pyrimidine derivatives, including antioxidant, anticancer, antibacterial, and anti-inflammatory properties, have been extensively studied. Novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes synthesized from 2-chloropyrimidine have shown promising antioxidant activity in vitro, indicating their potential for therapeutic use (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).
Solvent and Chemical Interaction Studies
The solubility and interaction of 2-amino-4,6-dichloropyrimidine (a close relative of 2-(4,6-Dichloropyrimidin-5-yl)ethanol) in various solvents have been measured, providing crucial data for purification and theoretical studies. Such information is vital for the development of pharmaceuticals and fine chemicals, highlighting the compound's utility in diverse scientific research contexts (Li, Liu, Yin, & Ye, 2018).
Herbicidal Activity
Research into the herbicidal activity of compounds containing the pyrimidine ring structure, including those derived from 2-(4,6-Dichloropyrimidin-5-yl)ethanol, has shown moderate to good efficacy against certain plant species at specific concentrations. This opens up potential applications in agriculture for the control of weeds and other undesirable vegetation (Liu & Shi, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
2-(4,6-dichloropyrimidin-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c7-5-4(1-2-11)6(8)10-3-9-5/h3,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBRMFUGQGCCMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)CCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681052 | |
| Record name | 2-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-Dichloro-5-pyrimidyl)ethanol | |
CAS RN |
853680-74-7 | |
| Record name | 2-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

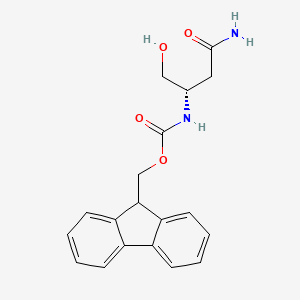
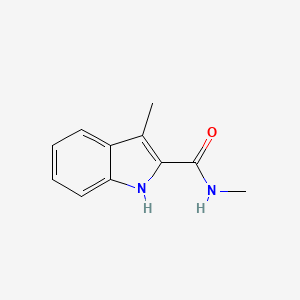
![6-Azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1463679.png)

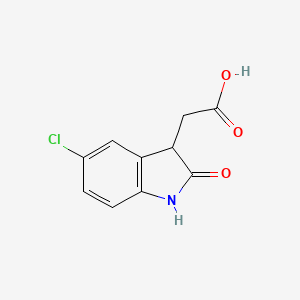
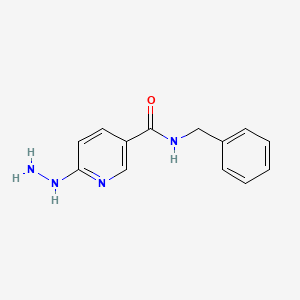
![2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B1463686.png)
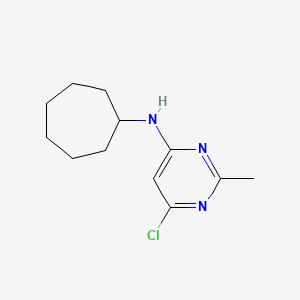
![1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1463690.png)
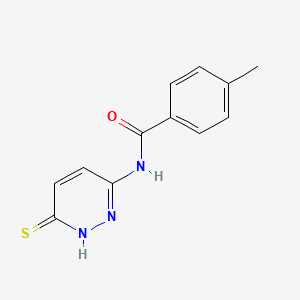
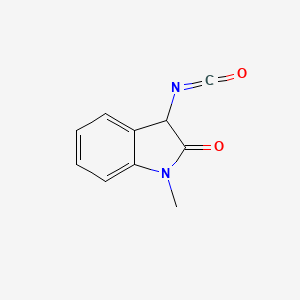
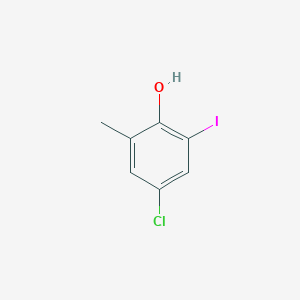
![1-[3-(Carbamoylamino)phenyl]-3-(2-methylphenyl)urea](/img/structure/B1463697.png)
